Xanthoepocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xanthoepocin is a natural product found in Penicillium simplicissimum with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

1. Efficacy Against Multidrug-Resistant Bacteria

Xanthoepocin has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE). Recent studies have shown that this compound's minimum inhibitory concentration (MIC) values can be significantly lower under specific light conditions, highlighting its photolabile nature. This characteristic suggests that this compound could be a valuable candidate in the fight against antibiotic-resistant infections .

2. Antifungal Properties

In addition to its antibacterial effects, this compound exhibits antifungal activity against various yeast species. This broad-spectrum efficacy makes it a candidate for further exploration in treating fungal infections, particularly those that are resistant to conventional antifungal agents .

Biosynthetic Pathways

1. Production and Isolation Techniques

Research into the biosynthesis of this compound has revealed that its production can be influenced by environmental factors such as nutrient availability and light exposure. Studies have developed protocols for optimizing the extraction and quantification of this compound from fungal cultures, emphasizing the importance of ammonium-limited conditions for maximizing yield .

2. Genetic Studies

Genomic analyses have identified biosynthetic gene clusters responsible for this compound production in Penicillium species. These insights facilitate genetic manipulation approaches aimed at enhancing this compound yields and exploring its biosynthetic potential further .

Potential Therapeutic Applications

1. Photodynamic Therapy

The unique photochemical properties of this compound suggest potential applications in photodynamic therapy (PDT). By generating reactive oxygen species upon light activation, this compound could be utilized as a photosensitizer in antimicrobial PDT strategies, targeting both bacterial and fungal pathogens effectively .

2. Cancer Research

Emerging studies indicate that secondary metabolites from fungi, including this compound, may possess anticancer properties. The exploration of these compounds in cancer models has shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .

Case Studies

Propriétés

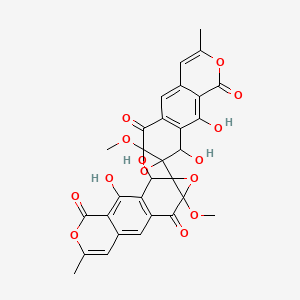

Formule moléculaire |

C30H22O14 |

|---|---|

Poids moléculaire |

606.5 g/mol |

Nom IUPAC |

14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |

InChI |

InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |

Clé InChI |

KJPAOKCLRDGPMI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

SMILES canonique |

CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Synonymes |

Xanthoepocin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.